Defined (1R,2R,4S)-rel- Stereochemistry vs. Undefined Isomer Mixtures: Stereochemical Identity for Reproducible Research
CAS 36208-59-0 is explicitly registered with the defined (1R,2R,4S)-rel- stereochemistry (also described as (1α,2β,4β)-), as confirmed by the EPA CompTox Dashboard and multiple authoritative databases [1]. In contrast, the commonly encountered fragrance-grade material isofreshal (CAS 68259-31-4) is described as '5(or 6)-methyl-7(or 8)-(1-methylethyl)bicyclo[2.2.2]oct-5-ene-2-carbaldehyde'—a positional isomer mixture with unspecified stereochemistry at four chiral centers, giving rise to 16 possible stereoisomers [2]. Similarly, CAS 67920-94-9 and CAS 67890-79-3 are registered without stereochemical specification [3]. The procurement of CAS 36208-59-0 guarantees the (1R,2R,4S)-rel- configuration, eliminating the stereochemical ambiguity inherent in alternative CAS entries.
| Evidence Dimension | Stereochemical definition |
|---|---|
| Target Compound Data | CAS 36208-59-0: (1R,2R,4S)-rel-; (1α,2β,4β)-; SMILES: CC(C)[C@@]12CC[C@@](C)(C[C@H]1C=O)C=C2; 3 defined stereocenters |
| Comparator Or Baseline | CAS 68259-31-4 (isofreshal): 'Isomer not specified. Four chiral centers present and 16 total stereoisomers possible' per RIFM safety assessment; CAS 67920-94-9 and CAS 67890-79-3: no stereochemistry specified at registration |
| Quantified Difference | 3 defined stereocenters vs. 0 defined stereocenters (up to 16 possible stereoisomers in comparator mixture) |
| Conditions | CAS registry and authoritative database comparison (EPA CompTox, RIFM, ChemSpider, PubChem) |
Why This Matters
For research requiring stereochemical reproducibility—including asymmetric synthesis, chiroptical studies, structure-odor relationship investigations, and chiral chromatography method development—the defined stereochemistry of CAS 36208-59-0 eliminates a 16-fold stereoisomer ambiguity present in the most common commercial comparator.
- [1] US EPA CompTox Chemicals Dashboard. Bicyclo[2.2.2]oct-5-ene-2-carboxaldehyde, 4-methyl-1-(1-methylethyl)-, (1R,2R,4S)-rel-. DTXSID10885648. SMILES: CC(C)[C@@]12CC[C@@](C)(C[C@H]1C=O)C=C2. Accessed 2026-05-10. View Source
- [2] RIFM. Fragrance ingredient safety assessment: 5(or 6)-methyl-7(or 8)-(1-methylethyl)bicyclo[2.2.2]oct-5-ene-2-carbaldehyde, CAS 68259-31-4. Food and Chemical Toxicology. 2021. Stereochemistry: 'Isomer not specified. Four chiral centers present and 16 total stereoisomers possible.' View Source
- [3] PubChem. 4-Isopropyl-1-methylbicyclo[2.2.2]oct-5-ene-2-carbaldehyde (CAS 67890-79-3). CID 106943. No stereochemistry specified. Accessed 2026-05-10. View Source
